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Compound of Interest

Compound Name: AFM24

Cat. No.: B15144922

Technical Support Center: AFM24 Monotherapy

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance for optimizing the dosing schedule and conducting
experiments with AFM24 monotherapy.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of AFM24?

Al: AFM24 is a tetravalent, bispecific innate cell engager (ICE®) that targets the CD16A
receptor on innate immune cells (Natural Killer cells and macrophages) and the Epidermal
Growth factor Receptor (EGFR) on tumor cells.[1][2] By binding to both targets simultaneously,
AFM24 creates an immunological synapse, redirecting the cytotoxic activity of NK cells and
macrophages towards EGFR-expressing tumor cells. This leads to tumor cell lysis through
Antibody-Dependent Cellular Cytotoxicity (ADCC) and Antibody-Dependent Cellular
Phagocytosis (ADCP).[1][3][4] Importantly, AFM24's mechanism of action is independent of the
EGFR signaling pathway, suggesting its potential to overcome resistance to EGFR inhibitors.

Q2: What is the recommended starting dose for AFM24 monotherapy in clinical settings?

A2: The recommended Phase 2 dose (RP2D) for AFM24 monotherapy, as established in the
Phase 1 dose-escalation study (NCT04259450), is 480 mg administered intravenously once
weekly.
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Q3: Is there evidence to support dose adjustments for AFM24 monotherapy?

A3: Yes, a post-hoc exposure-response analysis of data from 72 non-small cell lung cancer
(NSCLC) patients treated with 480 mg of AFM24 (as monotherapy or in combination with
atezolizumab) demonstrated a strong correlation between higher AFM24 exposure and
improved clinical outcomes, including a higher objective response rate (ORR) and longer
progression-free survival (PFS). Pharmacokinetic (PK) modeling suggests that a weekly dose
of 720 mg, which was found to be safe in the Phase 1 trial, would achieve the desired higher
exposure levels more rapidly. Based on these findings, future clinical studies will incorporate
the 720 mg weekly dose.

Q4: How should AFM24 be stored and handled for in vitro experiments?

A4: While specific handling instructions for research-grade AFM24 should be obtained from the
manufacturer, general guidelines for bispecific antibodies include storing at 2-8°C and avoiding
repeated freeze-thaw cycles. For in vitro assays, it is recommended to dilute the antibody in the
appropriate sterile buffer or cell culture medium immediately before use.

Q5: What cell lines are suitable for in vitro studies with AFM24?

A5: A variety of EGFR-expressing tumor cell lines can be used. Preclinical studies have shown
AFM24 to be effective against cell lines with varying levels of EGFR expression and across
different KRAS/BRAF mutational statuses. Suitable cell lines include, but are not limited to,
A431 (epidermoid carcinoma, high EGFR), NCI-H358 (NSCLC, moderate EGFR), and various
colorectal cancer cell lines. It is crucial to characterize the EGFR expression level of your
chosen cell line by flow cytometry or other quantitative methods.

Troubleshooting Guides
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Issue

Potential Cause(s)

Suggested Solution(s)

Low or no cytotoxicity in ADCC

assay

1. Low EGFR expression on
target cells.2. Effector cells
(NK cells) have low activity.3.
Suboptimal effector-to-target
(E:T) ratio.4. Incorrect AFM24

concentration.

1. Confirm EGFR expression
on target cells using flow
cytometry.2. Use freshly
isolated and activated NK
cells. Check for viability and
expression of activation
markers.3. Optimize the E:T
ratio (e.g., 5:1, 10:1, 25:1).4.
Perform a dose-response
curve to determine the optimal
AFM24 concentration.

High background in flow

cytometry-based assays

1. Non-specific antibody
binding.2. Inadequate washing
steps.3. Dead cells picking up
stain.

1. Include an isotype control
and an Fc block step.2.
Increase the number and
volume of washes between
antibody incubation steps.3.
Use a viability dye to exclude

dead cells from the analysis.

Variability between

experimental replicates

1. Inconsistent cell numbers.2.
Pipetting errors.3. Edge effects

in multi-well plates.

1. Ensure accurate cell
counting and seeding.2.
Calibrate pipettes and use
proper pipetting techniques.3.
Avoid using the outer wells of
the plate or fill them with sterile

buffer/media.

Difficulty in detecting
phagocytosis in ADCP assay

1. Inefficient macrophage
differentiation or activation.2.
Target cells not properly
labeled.3. Insufficient co-

incubation time.

1. Confirm macrophage
phenotype and activation state
using relevant markers (e.g.,
CD14, CD68, CD80,
CD206).2. Ensure the
fluorescent label is stable and
does not leak from target

cells.3. Optimize the co-
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incubation time (e.g., 2, 4, 6

hours).

Data Presentation
Table 1: Summary of Clinical Efficacy of AFM24

Monotherapy in EGFR-mutant NSCLC (NCT04259450)

Endpoint Result

Number of Evaluable Patients 10

Confirmed Partial Response (PR) 1 (10%)

Stable Disease (SD) 4 (40%)

Tumor Control Rate (PR + SD) 50%

Tumor Shrinkage Observed in 2 patients with SD (-6%, -18%)

Data as of December 2022.

Table 2: Exposure-Response Analysis of AFM24 in
NSCLC Pati M | | Combination)

High Exposure Low Exposure
Outcome p-value
Group Group
Objective Response
33.3% 5.6% 0.0059
Rate (ORR)
Disease Control Rate
83.3% 58.3% 0.0367
(DCR)
Median Progression-
7.33 months 2.86 months

Free Survival (MPFS)

Data from a post-hoc
analysis of 72 patients
treated with 480 mg
AFM24 weekly.
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Experimental Protocols

Protocol 1: In Vitro Antibody-Dependent Cellular
Cytotoxicity (ADCC) Assay

This protocol outlines a standard chromium-51 (>1Cr) release assay to measure the ability of
AFM24 to induce NK cell-mediated lysis of EGFR-expressing tumor cells.

Materials:

AFM24

o EGFR-expressing target cells (e.g., A431)

e Human peripheral blood mononuclear cells (PBMCs) as a source of NK cells
e RPMI-1640 medium with 10% FBS

e >1Cr-sodium chromate

 Ficoll-Paque

o Lysis buffer

Gamma counter

Methodology:

o Target Cell Labeling:
o Harvest target cells and resuspend at 1 x 10° cells/mL in culture medium.
o Add 100 uCi of >1Cr-sodium chromate and incubate for 1-2 hours at 37°C.

o Wash the labeled cells three times with culture medium and resuspend to the desired
concentration.

o Effector Cell Isolation:
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o Isolate PBMCs from healthy donor blood using Ficoll-Paqgue density gradient
centrifugation.

o NK cells can be used directly from the PBMC population or further enriched using a
negative selection Kkit.

e Assay Setup:

o

Plate 5,000 labeled target cells per well in a 96-well U-bottom plate.

[e]

Add effector cells at various E:T ratios (e.g., 25:1, 12.5:1, 6.25:1).

o

Add serial dilutions of AFM24 or control antibody.

[¢]

Include control wells for spontaneous release (target cells + medium) and maximum
release (target cells + lysis buffer).

e Incubation and Measurement:

o Incubate the plate for 4 hours at 37°C.

o Centrifuge the plate and collect the supernatant.

o Measure the radioactivity in the supernatant using a gamma counter.
o Data Analysis:

o Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
100 x (Experimental Release - Spontaneous Release) / (Maximum Release -
Spontaneous Release)

Protocol 2: In Vitro Antibody-Dependent Cellular
Phagocytosis (ADCP) Assay

This protocol describes a flow cytometry-based assay to quantify macrophage-mediated
phagocytosis of tumor cells induced by AFM24.

Materials:
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« AFM24

o EGFR-expressing target cells

e Human PBMCs for monocyte isolation

o Macrophage Colony-Stimulating Factor (M-CSF)

o Fluorescent cell labeling dye (e.g., CFSE or pHrodo)

e Fc blocking reagent

e Fluorochrome-conjugated anti-CD11b antibody

o Flow cytometer

Methodology:

o Macrophage Differentiation:

o Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation Kit.

o Culture the monocytes in the presence of M-CSF for 5-7 days to differentiate them into
macrophages.

o Target Cell Labeling:

o Label the target cells with a fluorescent dye according to the manufacturer's instructions.

o ADCP Assay:

[¢]

Harvest the differentiated macrophages and plate them in a 96-well plate.

o

Add the labeled target cells at an E:T ratio of 1:2.

[e]

Add serial dilutions of AFM24 or control antibody.

Incubate for 2-4 hours at 37°C.

o
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e Flow Cytometry Analysis:

o Gently harvest the cells and stain with a fluorochrome-conjugated anti-CD11b antibody to
identify macrophages.

o Acquire the samples on a flow cytometer.

o Gate on the CD11b-positive macrophage population and quantify the percentage of
macrophages that are also positive for the target cell fluorescent label (indicating
phagocytosis).

Mandatory Visualizations

EGFR-expressing Tumor Cell Innate Immune Cell

Tumor Cell NK Cell / Macrophage

Binds to Binds to
EGFR CD16A

ADCC / ADCP
(Tumor Cell Lysis)

Click to download full resolution via product page

Caption: Mechanism of action of AFM24.
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Click to download full resolution via product page

Caption: Experimental workflow for an ADCC assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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